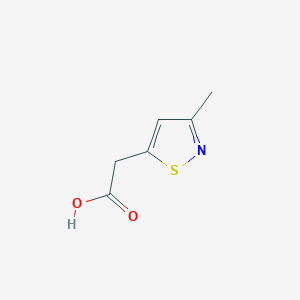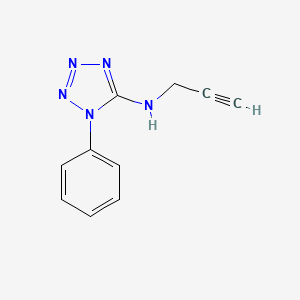
5-异噻唑乙酸,3-甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isothiazoleacetic acid, 3-methyl- is a substituted isoxazole . It is used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of 5-Isothiazoleacetic acid, 3-methyl- is C6H7NO3 . The compounds of isothiazoles behave as the stable aromatic molecules because of the existence of an aromatic delocalized π- electron system .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
The physical form of 5-Isothiazoleacetic acid, 3-methyl- is needle-like crystals or fine crystalline powder . Its melting point is 101-104 °C (lit.) .科学研究应用
腐蚀抑制
研究表明,与“5-异噻唑乙酸,3-甲基-”密切相关的三唑衍生物在金属的腐蚀抑制中具有效率。例如,Lagrenée 等人 (2002) 的研究重点介绍了使用 3,5-双(4-甲硫基苯基)-4H-1,2,4-三唑来防止酸性介质中低碳钢的腐蚀,实现了高抑制效率(Lagrenée 等人,2002)。类似地,Hassan 等人 (2007) 研究了三唑衍生物在保护低碳钢免受盐酸溶液腐蚀中的作用,表明这些化合物充当混合抑制剂并显着降低腐蚀速率(Hassan 等人,2007)。
抗病毒活性
已探索异噻唑衍生物的抗病毒潜力,某些化合物显示出广谱抗病毒活性。Cutrì 等人 (2002) 报道了新型 3-甲硫基-5-芳基-4-异噻唑腈的合成,揭示了它们对多种病毒感染的疗效,包括人类鼻病毒和麻疹病毒,强调了这些分子在抗病毒研究中的治疗潜力(Cutrì 等人,2002)。
技术应用
在材料科学领域,与“5-异噻唑乙酸,3-甲基-”相关的三唑衍生物已被用于开发先进材料。例如,Hilmi 等人 (2014) 研究了一种用于染料敏化太阳能电池的新型硫醇/二硫化物有机基电解质体系,表明这些化合物除了生物活性之外还有多种应用(Hilmi 等人,2014)。
安全和危害
未来方向
Isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . It is always imperative to develop alternate metal-free synthetic routes .
作用机制
Target of Action
Isothiazoles, a class of compounds to which 5-isothiazoleacetic acid, 3-methyl- belongs, are known for their wide range of biological activities and can be used as effective new drugs and plant protection chemicals .
Mode of Action
It’s worth noting that isothiazoles have been found to be synergists of bioactive substances, which can enhance the effectiveness of other drugs, especially in cancer chemotherapy .
Result of Action
Isothiazoles have been found to have high biological activity, suggesting that they may have significant effects at the molecular and cellular levels .
生化分析
Cellular Effects
Based on the known properties of isothiazoles, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiazoles are known to undergo various chemical reactions, including ring metalation and lateral metalation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
Isothiazoles are known to play a role in glucose and lipid metabolism, influencing short-chain fatty acids . This suggests that 5-Isothiazoleacetic acid, 3-methyl- may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Subcellular Localization
Understanding the subcellular localization of a compound can provide valuable insights into its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYMJKXYQQPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)


![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)
![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)





![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)
